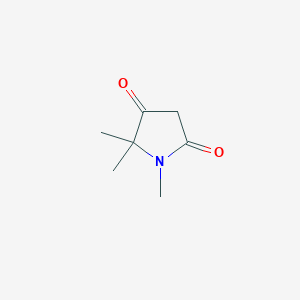

1,5,5-Trimethylpyrrolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5,5-trimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)5(9)4-6(10)8(7)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHAYGIHWLIQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53617-96-2 | |

| Record name | 1,5,5-trimethylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Structural Modification Studies of Pyrrolidinedione Scaffolds

Rational Design Principles for Pyrrolidinedione Analogs

The rational design of pyrrolidinedione analogs is a targeted approach that leverages an understanding of the biological target to create molecules with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.com This process often begins with a known active compound or the three-dimensional structure of the target protein, such as an enzyme or receptor. mdpi.com

Molecular modeling is a cornerstone of this design strategy. nih.govebi.ac.uk By visualizing the binding site of a target protein, chemists can design pyrrolidinedione derivatives that fit precisely into the pocket and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. This allows for the design of compounds with specific functionalities intended to interact with defined regions of the therapeutic target. mdpi.com For instance, the design of novel pyrrolidine (B122466) derivatives as neurokinin-3 receptor antagonists was successfully guided by starting from the structure of a known selective antagonist for a different receptor. nih.govresearchgate.net This approach helps in identifying the essential chemical characteristics required for a ligand to be active against a specific target, such as the placement of a hydrogen bond acceptor or a particular charged group. mdpi.com

Systematic Variation of Substituents (R1, R2, R3) on the Pyrrolidinedione Core

Systematic modification of substituents on the pyrrolidinedione core is a fundamental strategy to explore the SAR and optimize biological activity. collaborativedrug.comdrugdesign.org The pyrrolidinedione scaffold offers several positions for modification, typically at the nitrogen atom (R1) and the carbon atoms of the ring (R2, R3), which allows for a thorough investigation of how different chemical groups influence the molecule's interaction with its biological target.

The process involves synthesizing a library of compounds where each substituent is varied in a controlled manner to probe for effects on activity. Key properties that are often modified include:

Steric Bulk: Increasing or decreasing the size of a substituent can determine the optimal fit within a binding pocket.

Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modulate the molecule's polarity and its ability to form electronic interactions.

Lipophilicity: Altering the hydrophobicity of substituents can affect cell permeability and binding to hydrophobic pockets in the target protein.

Hydrogen Bonding Capacity: Adding or removing hydrogen bond donors and acceptors can create or disrupt crucial interactions with the target.

The insights gained from these systematic variations are compiled into an SAR table to identify trends and guide further design efforts. collaborativedrug.com For example, in related heterocyclic systems like pyrimidine-2,4-diones, SAR analysis has been crucial for understanding their binding modes. bohrium.com

Table 1: Illustrative SAR of Hypothetical Pyrrolidinedione Analogs This table is a conceptual representation based on common SAR principles and does not represent experimental data for a specific target.

| R1 Substituent (Nitrogen) | R2 Substituent (Carbon) | R3 Substituent (Carbon) | Hypothetical Biological Activity | SAR Interpretation |

| Methyl | Hydrogen | Hydrogen | Baseline | Small alkyl group is tolerated. |

| Phenyl | Hydrogen | Hydrogen | Increased | Aromatic ring may engage in hydrophobic or pi-stacking interactions. |

| 4-Hydroxyphenyl | Hydrogen | Hydrogen | Significantly Increased | Hydroxyl group may act as a key hydrogen bond donor. |

| Phenyl | Methyl | Methyl | Decreased | Gem-dimethyl substitution may introduce steric clash in the binding site. |

| Benzyl | Hydrogen | Hydrogen | Increased | Increased flexibility and hydrophobic character compared to phenyl. |

Influence of Conformational Flexibility and Stereochemistry on Molecular Interactions

The three-dimensional structure of a molecule, including its conformational flexibility and stereochemistry, plays a critical role in its biological activity. beilstein-journals.org The five-membered pyrrolidine ring is not planar and typically adopts non-planar "envelope" or "twisted" conformations. beilstein-journals.org The specific conformation preferred by a molecule can significantly impact the spatial orientation of its substituents, thereby affecting how it interacts with its biological target. nih.gov

Selective substitution, for example with fluorine, can induce significant conformational changes that alter the biological roles of the molecule. beilstein-journals.orgbeilstein-journals.org Stereoelectronic effects, such as the anomeric and gauche effects, can impart a strong conformational bias, locking the ring into a preferred shape. beilstein-journals.orgbeilstein-journals.orgnih.gov This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor and can present the key interacting groups in the optimal orientation for binding.

Stereochemistry is also paramount. Different stereoisomers (enantiomers or diastereomers) of a pyrrolidinedione derivative can exhibit vastly different biological activities. One isomer may fit perfectly into a chiral binding site, while the other may fit poorly or not at all. Therefore, controlling the stereochemistry during synthesis is a critical aspect of designing potent and selective molecules. nih.gov The ability of conformationally flexible molecules to adapt their shape and exposed polarity to different environments—a "chameleonic" property—can also influence properties like cell permeability and solubility. unito.it

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrrolidinedione Design

In advanced drug design, scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net

Scaffold hopping involves replacing the central pyrrolidinedione core with a structurally different scaffold while retaining the original biological activity. nih.govuniroma1.it The goal is to find a new core that maintains the essential three-dimensional arrangement of the key interacting functional groups. This can lead to compounds with improved properties, such as better synthetic accessibility or an enhanced pharmacokinetic profile. researchgate.net For example, a ebi.ac.uknih.gov heterocyclic ring system like a thienopyrimidine dione (B5365651) might be replaced with a nih.govnih.gov system such as a pteridine (B1203161) dione to explore new SAR and alter physical properties. nih.gov

Bioisosteric replacement is a more subtle modification where a specific functional group or substituent is exchanged for another group with similar physical or chemical properties. researchgate.netnih.gov This technique is widely used to fine-tune a molecule's potency, selectivity, and metabolic stability. researchgate.net Bioisosteres can be classical (atoms or groups with the same valency) or non-classical (functional groups with similar steric and electronic properties). A common example would be replacing a carboxylic acid group with a tetrazole to maintain acidity while improving metabolic stability and cell penetration. In the context of the pyrrolidinedione ring, one of the carbonyl (C=O) groups might be replaced by a different polar group to explore new hydrogen bonding patterns or alter the molecule's electronic profile.

Both strategies are key components of modern medicinal chemistry, enabling the evolution of lead compounds into clinical candidates by navigating and expanding chemical space. nih.govuniroma1.it

Molecular Mechanisms of Biological Interactions of Pyrrolidinedione Derivatives

Mechanism-Based Enzyme Inhibition by Pyrrolidinedione Scaffolds

Derivatives of pyrrolidinedione have been extensively studied as inhibitors of several key enzymes involved in pathological processes. Their inhibitory activity often stems from the specific orientation of functional groups that can form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions within the enzyme's active site.

A significant strategy in developing safer anti-inflammatory agents is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Pyrrolidine-2,5-dione derivatives have emerged as a promising structural template for achieving this dual inhibition. nih.gov

COX Inhibition: Many synthesized N-substituted pyrrolidine-2,5-dione derivatives exhibit preferential inhibition of the COX-2 isoform over COX-1. e-century.us This selectivity is often attributed to the ability of the derivatives to interact with amino acid residues in the secondary pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform. e-century.us For instance, docking simulations have shown that the disubstitution pattern of certain derivatives mimics the diaryl arrangement of traditional selective COX-2 inhibitors. nih.gov The interaction typically involves key residues like Arg513 and Tyr385 within the active site. One study identified a compound, 13e , with an IC₅₀ value of 0.98 µM for COX-2, demonstrating potent inhibition. e-century.us

LOX Inhibition: The same pyrrolidinedione scaffold can be adapted to inhibit 5-LOX, a key enzyme in the leukotriene inflammatory pathway. nih.govnih.gov The development of dual COX/LOX inhibitors is a rational approach to creating more effective and safer anti-inflammatory drugs, as they can suppress the production of both prostaglandins (B1171923) and leukotrienes. nih.gov Certain novel pyrrolizine derivatives, which contain a pyrrolidine (B122466) ring system, have been evaluated as dual COX/5-LOX inhibitors, with some compounds showing high binding affinity for 5-LOX in docking studies. researchgate.netnih.gov

| Compound Class | Target Enzyme(s) | Key Mechanism/Interaction | Example Compound | Inhibitory Concentration (IC₅₀) | Citation |

|---|---|---|---|---|---|

| N-substituted pyrrolidine-2,5-diones | COX-2 | Interaction with secondary pocket of COX-2 active site. | Compound 78 | 0.051 µM (COX-2) | nih.gov |

| N-substituted pyrrolidine-2,5-diones | COX-2 / 5-LOX | Dual inhibition of prostaglandin (B15479496) and leukotriene pathways. | Compound 13e | 0.98 µM (COX-2) | e-century.us |

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory process, producing large amounts of nitric oxide (NO). Overproduction of NO is implicated in various inflammatory diseases, making iNOS a key therapeutic target. nih.gov Pyrrolidine derivatives have been designed and synthesized as potential iNOS inhibitors. A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives demonstrated the ability to inhibit the iNOS isoform. researchgate.net The preliminary pharmacological evaluation of these compounds showed potent activity, with some derivatives having IC₅₀ values in the low micromolar range, significantly more potent than the reference inhibitor N(G)-nitroarginine (L-NNA). researchgate.net These compounds serve as lead structures for the development of novel and selective iNOS inhibitors. nih.govresearchgate.net

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. Inhibition of DPP-IV is a well-established therapeutic strategy for managing type 2 diabetes. Pyrrolidine-based structures, particularly cyanopyrrolidines, are among the most prominent and well-researched classes of peptidomimetic DPP-IV inhibitors.

A novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been developed as potent DPP-IV inhibitors. One compound from this series, 17a , displayed high inhibitory activity with an IC₅₀ of 0.017 µM and showed good efficacy in oral glucose tolerance tests in mice. The mechanism involves the interaction of the pyrrolidine scaffold with the active site of the DPP-IV enzyme. For example, a compound with a 4-trifluorophenyl substitution exhibited an IC₅₀ of 11.32 ± 1.59 μM against the DPP-IV enzyme.

| Compound Class | Target Enzyme | Mechanism of Action | Example Compound | Inhibitory Concentration (IC₅₀) | Citation |

|---|---|---|---|---|---|

| Pyrrolidine-2-carbonitrile derivatives | DPP-IV | Inhibition of incretin hormone deactivation. | Compound 17a | 0.017 µM | |

| Pyrrolidine sulfonamide derivatives | DPP-IV | Interaction with the enzyme active site. | Compound 23d | 11.32 µM |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease to manage cognitive deficits. Various pyrrolidine derivatives have been synthesized and evaluated for their AChE inhibitory activity.

Dispiro pyrrolidine derivatives have shown moderate to potent inhibition of both AChE and Butyrylcholinesterase (BChE). Kinetic studies suggest that these compounds can act as mixed-mode inhibitors, binding to either the active or allosteric sites of the enzyme. In silico docking studies have further elucidated the binding modes, showing interactions with key residues in the active site gorge of AChE. For instance, certain N-benzoylthiourea-pyrrolidine derivatives were found to be highly potent AChE inhibitors, with IC₅₀ values in the nanomolar range.

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. This makes it a validated and critical target for antiretroviral therapy. A novel series of HIV-1 integrase inhibitors has been identified from a library of pyrrolidinedione amides. These compounds were developed through solid-phase synthesis, allowing for systematic variation of substituents at three different positions (R₁, R₂, and R₃) on the pyrrolidinedione scaffold to optimize activity. The inhibitors are designed to chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site, which are crucial for its catalytic function. This interaction prevents the strand transfer step of the integration process, thus blocking viral replication.

Beyond specific enzyme inhibition, pyrrolidinedione derivatives can interact with other vital biomacromolecules.

DNA: Certain novel pyrrolidine compounds, such as conioidines A and B isolated from Chamaesaracha conioides, have been shown to interact with DNA. These natural products exhibited DNA-specific cytotoxicity, and binding studies indicated a specific affinity for calf thymus DNA. The interaction often occurs in the minor groove of the DNA helix, a common binding mode for this class of compounds, which can disrupt DNA replication and transcription processes.

Bovine Serum Albumin (BSA): Serum albumins are major transport proteins in the bloodstream, and the interaction of drugs with them affects their distribution and availability. Spectroscopic and molecular docking studies have shown that pyrrolidinium-based ionic liquids can bind to Bovine Serum Albumin (BSA). The interaction is often spontaneous and driven by hydrogen bonds and van der Waals forces, leading to a quenching of the intrinsic fluorescence of BSA. This binding can cause conformational changes in the protein structure.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): mPGES-1 is a terminal enzyme in the synthesis of prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain. Targeting mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gove-century.us While various inhibitors for mPGES-1 have been identified, specific research detailing the interaction mechanisms of 1,5,5-trimethylpyrrolidine-2,4-dione or closely related derivatives with mPGES-1 is limited in the available literature.

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. A novel series of pyrrolidine-carboxamide derivatives has been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and CDK2. Several of these compounds exhibited potent inhibitory activity against CDK2, with IC₅₀ values in the nanomolar range, comparable to the reference drug dinaciclib. These compounds showed preferential inhibition of the CDK2 isoform over other CDKs. The binding efficiency to the unique hinge architecture of CDKs enables selectivity.

Receptor Agonism/Antagonism Mediated by Pyrrolidinedione Structures

The pyrrolidine scaffold is a key structural motif in the design of molecules that can interact with various receptors, acting as either agonists or antagonists. This interaction is crucial for their therapeutic effects, particularly in cancer metastasis and mental disorders.

CXCR4 Receptor Antagonism: The chemokine receptor CXCR4 is a significant target in drug development due to its role in HIV infection, autoimmune diseases, and notably, cancer metastasis. nih.gov Researchers have successfully designed and synthesized novel CXCR4 antagonists based on a pyrrolidine scaffold. nih.gov Optimization of these structures has led to the identification of potent antagonists. For instance, compound 46 , a representative of this class, demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ of 79 nM. nih.gov This compound effectively inhibited the CXCL12-induced cytosolic calcium flux (IC₅₀ = 0.25 nM) and significantly mitigated cancer cell migration in transwell invasion assays. nih.gov The efficacy of these pyrrolidine-based antagonists in a mouse model of cancer metastasis highlights their potential as clinical candidates. nih.gov

5-HT Receptor Modulation: Serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A subtype, are critical targets for treating mental health disorders. Psychedelic compounds, which are agonists or partial agonists at these receptors, can alter perception, mood, and cognitive processes. nih.gov Derivatives of 3-pyrrolidine-indole have been identified as 5-HT₂-selective receptor modulators. nih.gov Furthermore, spiro[pyrrolidine-3,3′-oxindoles] have been investigated as a new chemotype for 5-HT₆ receptor ligands, which are promising targets for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. mdpi.com The structural similarity of these compounds to the endogenous agonist serotonin allows them to fit into the canonical pharmacophore model for 5-HT₆R antagonists. mdpi.com

Antipathogenic Mechanisms of Action of Pyrrolidinedione Compounds

Pyrrolidinedione derivatives have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses, and also show potential as antimalarial and larvicidal agents.

Antibacterial Activity Mechanisms (e.g., against S. aureus biofilms)

A major challenge in treating bacterial infections is the formation of biofilms, which are communities of bacteria that are inherently resistant to antibiotics. rsc.org Pyrrolidinedione derivatives have emerged as promising agents that can both inhibit the formation of and eradicate existing biofilms, particularly those of Staphylococcus aureus. rsc.orgresearchgate.net

Novel libraries of 2,3-pyrrolidinedione analogues have shown potent anti-biofilm properties. rsc.orgnih.gov These compounds are effective at concentrations close to those that kill planktonic (free-swimming) bacteria, resulting in remarkably low MBEC/MIC ratios (Minimum Biofilm Eradication Concentration to Minimum Inhibitory Concentration). researchgate.net For example, certain monomeric and dimeric pyrrolidine-2,3-dione (B1313883) scaffolds exhibit MBEC/MIC ratios in the single digits (2–4), whereas many conventional antibiotics have ratios in the hundreds or thousands. researchgate.net

The mechanism of action for some of these compounds involves disrupting key bacterial processes. For instance, the corticosteroid derivative PYED-1 has been shown to inhibit biofilm formation and eradicate preformed S. aureus biofilms by modulating the expression of genes related to quorum sensing, surface proteins, and capsular polysaccharides. mdpi.com Specifically, PYED-1 significantly decreased the transcript levels of cidA, a positive regulator of autolysis, while increasing the expression of lrgB, a negative regulator. This suggests that PYED-1 reduces biofilms by inhibiting autolysis. mdpi.com Furthermore, some pyrrolidinedione derivatives show synergistic effects with FDA-approved antibiotics like vancomycin, enhancing their ability to clear biofilm-related infections. researchgate.net

Antifungal and Antiviral Activity Modalities

The structural versatility of pyrrolidinediones also lends them to combating fungal and viral pathogens. Tetramic acids, which contain a 2,4-pyrrolidinedione ring, are natural products known for their broad-spectrum biological activities, including antifungal and antiviral properties. nih.govresearchgate.net

Synthetic derivatives of the 2,3-pyrrolidinedione skeleton have been investigated for their efficacy against oral pathogens. nih.govunimi.it One of the most promising compounds demonstrated significant antimicrobial activity against Candida albicans, an opportunistic yeast responsible for oral candidiasis, with efficacy comparable to the antiseptic chlorhexidine. nih.govresearchgate.net Metal complexes of pyrrolidone thiosemicarbazone have also shown significant antifungal activities against species like Aspergillus niger and Candida albicans. nih.gov The antifungal mechanism is thought to involve the adsorption of metal ions onto the microbial cell wall, which disrupts respiration and blocks protein synthesis, thereby inhibiting growth. nih.gov

In terms of antiviral activity, certain 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have been screened for their effects against HIV-1. One compound in this series displayed moderate anti-HIV-1 activity in vitro. nih.gov

Antimalarial and Larvicidal Activity Mechanisms

Mosquito-borne diseases like malaria represent a significant global health burden. nih.gov Larvicides, which target the larval stage of mosquitoes, are a key component of vector control strategies. frontiersin.org Pyrrolidine-2,4-dione derivatives have been synthesized and evaluated for their larvicidal activity against Culex quinquefasciatus, a mosquito vector for several diseases. nih.govnih.gov

In one study, compounds 1e (containing an acetamide (B32628) group) and 1f (containing a benzamide (B126) group) showed notable larvicidal activity, with LD₅₀ values of 26.06 µg/mL and 26.89 µg/mL, respectively. This potency is comparable to the synthetic insecticide permethrin (B1679614) (LD₅₀: 26.14 µg/mL). nih.govnih.govfrontiersin.org Molecular docking studies suggest these compounds act as potent larvicides by binding with high affinity to the mosquito odorant binding protein (PDB ID: 3OGN), which is crucial for mosquito survival and development. nih.govnih.gov The presence of the amide and pyrrolidin-2,4-dione moieties appears to be critical for their biological effects. nih.gov While this research focuses on Culex, the findings suggest a potential avenue for developing larvicides against malaria-transmitting Anopheles mosquitoes as well. frontiersin.org

Anti-inflammatory Signal Transduction Pathway Modulation

Pyrrolidine derivatives have been identified as potent modulators of inflammatory pathways, acting on key signaling molecules and enzymes.

One well-studied compound, pyrrolidine dithiocarbamate (B8719985) (PDTC) , exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov A key mechanism is the induction of the Regulator of Calcineurin Activity 1 (RCAN1). nih.govresearchgate.net PDTC treatment leads to increased RCAN1 expression, which is dependent on the generation of reactive oxygen species (ROS) and the activation of p38 MAPK and JNK signaling. This induction of RCAN1 perturbs the inhibitory effect on NF-κB signaling, ultimately preventing the expression of pro-inflammatory cytokines. nih.gov

Other studies have focused on N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ebi.ac.uk These compounds have been shown to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk Notably, some derivatives exhibit selectivity for COX-2, which is a desirable trait for anti-inflammatory drugs as it reduces gastrointestinal side effects associated with COX-1 inhibition. For example, compound 13e emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. ebi.ac.uk In silico docking studies support these findings, showing that selective inhibitors form significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uknih.gov

Cellular and Molecular Basis of Antitumor and Antiproliferative Effects

The pyrrolidinedione scaffold is a "privileged structure" in modern drug design, forming the basis for many potent antitumor agents. researchgate.net These compounds exert their antiproliferative effects through a variety of cellular and molecular mechanisms.

Induction of Apoptosis: Many pyrrolidinedione derivatives trigger programmed cell death, or apoptosis, in cancer cells. For example, novel hybrid pyrrolidinedione-thiazolidinones induce mitochondria-dependent apoptosis in human T-leukemia Jurkat cells. nih.gov This is achieved by increasing the levels of the pro-apoptotic protein Bax and endonuclease G (EndoG), while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This cytotoxic action is also associated with single-strand breaks in DNA and its fragmentation between nucleosomes. nih.gov Other derivatives have been shown to increase caspase 3 activity, a key executioner enzyme in the apoptotic cascade. researchgate.net

Inhibition of Key Signaling Pathways: Pyrrolidinedione compounds can also target specific enzymes and receptors that are crucial for tumor growth and survival. A promising compound, 14c , has been identified as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase (HDAC), particularly HDAC4. researchgate.net By inhibiting VEGFR-2, it demonstrates anti-angiogenic activity, repressing the formation of new blood vessels that tumors need to grow. researchgate.net

Cytotoxicity and Cell Cycle Arrest: A wide range of pyrrolidinedione derivatives exhibit direct cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. uobasrah.edu.iqmdpi.com Some compounds, such as 5i and 5l , show high potency against MCF-7 breast cancer cells with IC₅₀ values of 1.496 µM and 1.831 µM, respectively, which is more potent than the standard chemotherapy drug cisplatin (B142131) in the same assay. uobasrah.edu.iq The mechanism for this cytotoxicity may involve intercalation into DNA, leading to DNA damage, and the generation of reactive oxygen species (ROS). uobasrah.edu.iq

Advanced Computational and Theoretical Chemistry of 1,5,5 Trimethylpyrrolidine 2,4 Dione

Density Functional Theory (DFT) Applications in Pyrrolidinedione Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. nih.govnih.gov This quantum mechanical method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. mdpi.com In the study of pyrrolidinedione derivatives, DFT is extensively used to optimize molecular geometries, calculate electronic structure parameters, and predict reactivity. mdpi.com The selection of appropriate functionals and basis sets is crucial for obtaining reliable results that align with experimental data. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

DFT calculations provide a detailed picture of the electronic landscape of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

From these orbital energies, a suite of global reactivity descriptors can be calculated, offering a quantitative framework for understanding and comparing the reactivity of different molecules. scielo.org.mx These descriptors, often referred to as conceptual DFT descriptors, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.govresearchgate.net For instance, a higher HOMO energy suggests a better electron donor, while a lower LUMO energy points to a better electron acceptor. The Molecular Electrostatic Potential (MESP) map is another valuable tool derived from DFT, which visualizes the charge distribution on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. nih.gov |

Thermochemical and Spectroscopic Property Prediction for Reactivity Understanding

Beyond electronic properties, DFT is a reliable method for predicting thermochemical and spectroscopic data. whiterose.ac.uk Thermochemical parameters such as enthalpy of formation, entropy, and Gibbs free energy can be calculated with high accuracy, providing insight into the stability and reaction energetics of pyrrolidinediones. whiterose.ac.uk These calculations are vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

DFT is also widely used to simulate vibrational spectra (Infrared and Raman). nih.gov By calculating the vibrational frequencies corresponding to different molecular motions, researchers can assign experimental spectral bands to specific functional groups and bonding arrangements within the 1,5,5-trimethylpyrrolidine-2,4-dione structure. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, simulating UV-Vis spectra and providing information about the molecule's photophysical properties. nih.gov This comprehensive predictive power allows for a deep understanding of the molecule's characteristics before extensive experimental work is undertaken. nih.govresearchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | -X kJ/mol | Indicates the stability of the molecule relative to its constituent elements. |

| Gibbs Free Energy (G°) | -Y kJ/mol | Determines the spontaneity of reactions involving the molecule. |

| Key IR Frequency (C=O stretch) | ~1700-1750 cm-1 | Characteristic vibrational mode used for structural identification. |

| First Electronic Transition (λmax) | ~Z nm | Corresponds to the lowest energy electronic excitation, often in the UV region. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a pyrrolidinedione derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). echemcom.com This method is instrumental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govresearchgate.net For pyrrolidinedione compounds, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted complex over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and intermolecular interactions. frontiersin.org In the context of pyrrolidinedione research, MD simulations can validate docking results by confirming that the ligand remains stably bound within the target's active site and can elucidate the energetic contributions of different residues to the binding free energy. nih.govnih.gov

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | A strong predicted binding affinity to the target protein. |

| Key Interacting Residues | Lys78, Glu120, Phe150 | Amino acids forming crucial hydrogen bonds and hydrophobic interactions. |

| MD Simulation Duration | 100 ns | Standard simulation time to assess complex stability. nih.govfrontiersin.org |

| RMSD of Ligand | ~2.0 Å | Indicates the ligand maintains a stable conformation in the binding pocket. nih.gov |

| Binding Free Energy (MM-PBSA) | -110.5 kJ/mol | A favorable free energy of binding, confirming a strong interaction. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to build mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netmdpi.com These models are developed by correlating calculated molecular descriptors (e.g., electronic, steric, hydrophobic) with experimentally measured activities or properties for a series of related compounds. nih.gov

For pyrrolidinedione derivatives, QSAR models can predict the biological potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govbohrium.com For example, a 3D-QSAR model might reveal that bulky substituents at a specific position on the pyrrolidinedione ring are favorable for activity, while electronegative groups are detrimental. nih.gov The statistical robustness of a QSAR model is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), which indicate the model's predictive power. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| Q² (Cross-validated R²) | 0.65 | Measures the internal predictive ability of the model. nih.gov |

| R² (Non-cross-validated R²) | 0.92 | Indicates the goodness of fit of the model to the training data. nih.gov |

| r²pred (External validation R²) | 0.81 | Measures the model's ability to predict the activity of an external test set. nih.govbohrium.com |

| Number of Components | 5 | The optimal number of principal components used in the PLS analysis. |

Prediction of Supramolecular Assemblies and Adsorption Phenomena Involving Pyrrolidinediones

Computational chemistry is also a valuable tool for predicting how molecules like this compound organize into larger, non-covalently bonded structures known as supramolecular assemblies. nih.govsemanticscholar.org These predictions are crucial for materials science, where the self-assembly properties of organic molecules determine the structure and function of the resulting material. chemrxiv.org Using methods ranging from quantum mechanics to molecular dynamics, researchers can investigate the thermodynamics and structures of dimers, trimers, and larger aggregates. chemrxiv.org

These simulations focus on quantifying the strength of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the self-assembly process. chemrxiv.org Similarly, computational models can predict the adsorption behavior of pyrrolidinediones on various surfaces. By calculating the interaction energies between the molecule and a surface, it is possible to understand adsorption mechanisms and identify the most stable adsorption geometries, which is relevant for applications in catalysis, sensing, and separation processes. nih.gov

| Interaction Type | Calculated Energy (kJ/mol) | Significance |

|---|---|---|

| Hydrogen Bonding (N-H···O=C) | -25.0 | A strong, directional interaction that is often key to self-assembly. |

| van der Waals Forces | -15.5 | Contribute significantly to the overall stability of the assembly. |

| Electrostatic Interactions | -12.0 | Arise from the molecule's dipole moment and charge distribution. |

| Total Interaction Energy | -52.5 | Indicates a thermodynamically favorable dimerization process. |

Methodological Research in the Analytical Chemistry of Pyrrolidinedione Compounds

Development of Advanced Chromatographic Separation Techniques for Pyrrolidinedione Isomers

The separation of isomers, particularly enantiomers, is a critical aspect of pharmaceutical and chemical research, as different stereoisomers can exhibit varied biological activities. nih.gov For pyrrolidinedione derivatives that possess chiral centers, developing robust separation techniques is essential for their characterization and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-performance liquid chromatography, especially utilizing Chiral Stationary Phases (CSPs), is a powerful and widely used technique for resolving enantiomers. nih.gov The principle relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. researchgate.net Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, or synthetic chiral polymers. nih.govsigmaaldrich.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. nih.gov

Gas chromatography on chiral columns is another effective method, particularly for volatile and thermally stable pyrrolidinedione derivatives. nih.gov These columns typically contain a chiral selector, such as a cyclodextrin (B1172386) derivative, coated onto the inner surface of the capillary. nih.gov The separation mechanism is based on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase in the gas phase.

Table 1: Exemplary Chromatographic Conditions for Chiral Separation of Heterocyclic Compounds

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Compound Class Example | Purpose |

| HPLC | Polysaccharide-based (e.g., CHIRALPAK®) | Hexane/Ethanol | Lafutidine Isomers | Resolution of cis/trans isomers. nih.gov |

| HPLC | Cyclodextrin-based | Acetonitrile/Water | Dihydrobenzofuran Derivatives | Enantiomeric separation. iapc-obp.com |

| GC | Substituted β-cyclodextrin | Helium | Terpene Derivatives | Separation of stereoisomers. nih.gov |

| SFC | Derivatized Cyclofructan | CO₂/Methanol | Luliconazole | Separation of four stereoisomers. nih.gov |

Note: This table provides examples for structurally related or analogous compounds to illustrate the application of these techniques, as specific data for 1,5,5-Trimethylpyrrolidine-2,4-dione may not be extensively published.

Spectroscopic Methodologies for Monitoring Pyrrolidinedione Reactions and Transformations

In-situ spectroscopic monitoring provides invaluable real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants, leading to a deeper understanding of reaction mechanisms. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR has emerged as a powerful tool for the continuous monitoring of chemical reactions. researchgate.netbeilstein-journals.org In a typical setup, the reaction mixture flows through a specialized NMR tube placed within the spectrometer, allowing for the acquisition of spectra at regular intervals without disturbing the reaction. rsc.orgbeilstein-journals.org This technique is particularly useful for tracking the appearance of product signals and the disappearance of reactant signals, enabling the determination of reaction rates and the identification of transient species. rsc.org

In-situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-IR spectroscopy allow for the direct monitoring of reactions in the liquid phase. semanticscholar.org An ATR probe is immersed in the reaction mixture, and IR spectra are recorded continuously. This method is highly sensitive to changes in functional groups. For instance, during the synthesis of a pyrrolidinedione, one could monitor the characteristic stretching frequencies of carbonyl (C=O) groups and the formation or transformation of C-N bonds. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy is a straightforward and effective method for kinetic analysis. thermofisher.comsapub.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength over time, the rate of reaction can be determined. thermofisher.comntnu.no This is applicable to pyrrolidinedione transformations where either the reactant or the product has a distinct UV-Vis absorption spectrum. nih.gov

Table 2: Application of Spectroscopic Techniques in Reaction Monitoring

| Spectroscopic Method | Information Obtained | Typical Application | Advantages |

| NMR Spectroscopy | Structural information, species concentration | Monitoring synthesis of pyrrolidines in flow reactors | Provides detailed structural data on all components. rsc.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Functional group changes | Tracking carbonyl and imine bond formation | High sensitivity to specific chemical bonds, suitable for solid-liquid interfaces. semanticscholar.orgresearchgate.net |

| UV-Visible Spectroscopy | Concentration of chromophoric species | Kinetic studies of reactions involving colored compounds | Simple, cost-effective, and suitable for high-throughput screening. thermofisher.comnih.gov |

Mass Spectrometry Techniques for Investigating Pyrrolidinedione Fragmentation and Reaction Intermediates

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of molecules and the investigation of complex reaction pathways. nih.govrsc.org Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly powerful for analyzing pyrrolidinedione compounds.

Fragmentation Analysis: In tandem mass spectrometry, a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that serves as a structural fingerprint. wvu.edulibretexts.org For pyrrolidinyl-substituted compounds, characteristic fragmentation pathways often involve cleavages of the bonds adjacent to the nitrogen atom and the carbonyl groups. wvu.edunih.gov The analysis of these pathways allows for the unambiguous identification of the compound and its analogues. nih.govnih.gov

For this compound, key fragmentations would be expected to include the loss of methyl groups, the cleavage of the pyrrolidine (B122466) ring, and losses of neutral molecules like carbon monoxide (CO).

Investigation of Reaction Intermediates: ESI-MS is exceptionally sensitive for detecting low-abundance, short-lived charged species directly from a reaction mixture. nih.govrsc.org This capability makes it ideal for identifying reactive intermediates in catalytic cycles or multi-step syntheses. nih.govunibo.it By analyzing the mass-to-charge ratio of ions present in the reaction solution over time, chemists can capture snapshots of the reaction's progress, identify key intermediates, and build a more complete picture of the reaction mechanism. researchgate.net

Table 3: Predicted ESI-MS/MS Fragmentation for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 142.08 | [M+H - CH₃]⁺ | CH₃• (15 Da) | 126.06 |

| 142.08 | [M+H - CO]⁺ | CO (28 Da) | 114.08 |

| 142.08 | [M+H - C₃H₇]⁺ | C₃H₇• (43 Da) | 99.01 |

| 142.08 | [M+H - C₂H₃NO]⁺ | C₂H₃NO (57 Da) | 85.05 |

Note: The m/z values are calculated based on the exact mass of this compound (C₇H₁₁NO₂) and represent plausible fragmentation pathways analogous to similar heterocyclic structures. Actual fragmentation may vary based on instrumental conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,5,5-Trimethylpyrrolidine-2,4-dione to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted hydantoin precursors under controlled conditions. Key parameters include:

- Temperature : Maintain reaction temperatures between 60–80°C to avoid side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .

- Catalysts : Employ acid catalysts (e.g., HCl or H₂SO₄) to accelerate cyclization.

Post-synthesis, purity can be verified via HPLC or mass spectrometry (MS), with elemental analysis (EA) confirming stoichiometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a ventilated, locked area away from ignition sources, using airtight containers to prevent moisture absorption .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation exposure.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR to identify carbonyl (C=O) and N-H stretches.

- X-Ray Crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties and reactive sites .

Advanced Research Questions

Q. What strategies address contradictions in reported reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- Condition-Specific Studies : Systematically vary pH, temperature, and solvent polarity to map stability thresholds. For example, acidic conditions may hydrolyze the dione ring, requiring buffered systems .

- Cross-Validation : Compare experimental data (e.g., kinetic studies) with computational simulations to identify discrepancies in reaction pathways .

Q. How can researchers evaluate the compound’s potential bioactivity or interaction with biological targets?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., kinases) or receptors. Prioritize targets based on structural homology to known dione-binding proteins .

- In Vitro Assays : Test cytotoxicity via MTT assays on cell lines and measure IC₅₀ values. Pair with fluorescence microscopy to assess cellular uptake .

Q. What advanced synthetic routes enable functionalization of the dione ring for tailored applications?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., Cl or Br) at the α-position using NBS or Cl₂ under UV light.

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions to attach aryl groups, enhancing π-π stacking in material science applications .

- Protection/Deprotection : Use Boc or Fmoc groups to selectively modify nitrogen sites, followed by acidic cleavage .

Q. How do solvent and catalyst choices influence the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks, favoring substitution at the 2-position.

- Catalytic Control : Chiral catalysts (e.g., L-proline derivatives) induce enantioselectivity in asymmetric syntheses .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or GC-MS to determine dominant pathways under varying conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error Source Identification : Check for basis set limitations in DFT calculations or solvent effects omitted in simulations.

- Experimental Replication : Repeat syntheses with strict control of variables (e.g., anhydrous conditions) to isolate confounding factors .

- Collaborative Validation : Share datasets with peer labs for independent verification, leveraging platforms like PubChem or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.